n-Cyclohexyl-n'-(4-iodophenyl)urea
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Description
N-Cyclohexyl-n’-(4-iodophenyl)urea is a member of the class of phenylureas. It is an organoiodine compound and a member of phenylureas . This compound is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Molecular Structure Analysis
The molecular formula of n-Cyclohexyl-n’-(4-iodophenyl)urea is C13H17IN2O . The InChI representation isInChI=1S/C13H17IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17)
. The Canonical SMILES representation is C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)I
. Physical And Chemical Properties Analysis
The molecular weight of n-Cyclohexyl-n’-(4-iodophenyl)urea is 344.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 344.03856 g/mol . The Topological Polar Surface Area is 41.1 Ų . The Heavy Atom Count is 17 .Scientific Research Applications
I have conducted a search for the scientific research applications of “n-Cyclohexyl-n’-(4-iodophenyl)urea”, but unfortunately, the available information does not provide a detailed analysis of specific applications in various fields. The compound is mentioned as a member of the class of phenylureas and is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . However, detailed applications in scientific research are not listed in the search results.
properties
IUPAC Name |
1-cyclohexyl-3-(4-iodophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTBUVAFYDVTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Cyclohexyl-n'-(4-iodophenyl)urea |
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